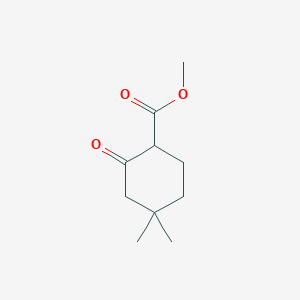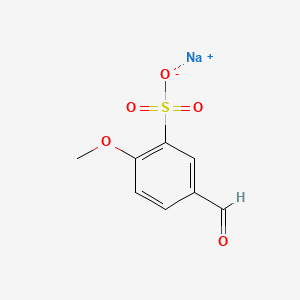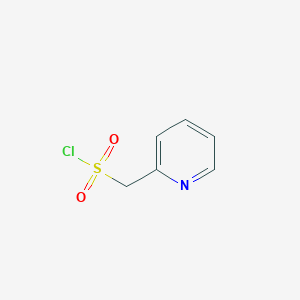
Methyl-4,4-dimethyl-2-oxocyclohexancarboxylat
Übersicht
Beschreibung
“Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate” is a chemical compound with the CAS Number: 32767-46-7 . It has a linear formula of C10H16O3 . The compound is a pale-yellow to yellow-brown liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate” is represented by the InChI Code: 1S/C10H16O3/c1-10(2)5-4-7(8(11)6-10)9(12)13-3/h7H,4-6H2,1-3H3 . This indicates that the compound consists of 10 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate” is a pale-yellow to yellow-brown liquid at room temperature . It has a molecular weight of 184.24 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Methyl-4,4-dimethyl-2-oxocyclohexancarboxylat: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Seine Struktur ermöglicht verschiedene chemische Reaktionen wie Veresterung und Reduktion, was es zu einem vielseitigen Baustein für die Synthese komplexer Moleküle macht. Forscher verwenden diese Verbindung bei der Synthese von Pharmazeutika, Agrochemikalien und Polymeren aufgrund ihrer Reaktivität und Stabilität unter verschiedenen Bedingungen .
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung verwendet, um Analoga und Derivate zu erzeugen, die auf therapeutische Eigenschaften getestet werden können. Sein Cyclohexanon-Kern ist ein häufiges Motiv in vielen biologisch aktiven Molekülen, und Modifikationen dieser Struktur können zur Entdeckung neuer Medikamente führen, die potenzielle Anwendungen bei der Behandlung von Krankheiten haben .
Materialwissenschaften
Die Fähigkeit der Verbindung zur Polymerisation macht sie für die Materialwissenschaften nützlich. Sie kann verwendet werden, um neue Arten von Kunststoffen und Harzen mit bestimmten Eigenschaften wie erhöhter Haltbarkeit oder Flexibilität zu erzeugen. Diese Materialien können in verschiedenen Branchen eingesetzt werden, von der Automobilindustrie bis hin zu Konsumgütern .
Analytische Chemie
This compound: kann in der analytischen Chemie als Standard- oder Referenzverbindung dienen. Seine klar definierte Struktur und seine Eigenschaften machen es geeignet für die Kalibrierung von Instrumenten oder die Validierung analytischer Methoden wie NMR, HPLC und LC-MS .
Chemische Bildung
Aufgrund seiner einfachen Struktur und der Vielzahl an Reaktionen, die es eingehen kann, wird diese Verbindung häufig in Bildungseinrichtungen verwendet. Sie bietet ein praktisches Beispiel für den Unterricht von Konzepten der organischen Chemie wie Carbonylchemie und Stereochemie .
Umweltwissenschaften
Forscher untersuchen möglicherweise das Umweltverhalten von This compound, einschließlich seiner biologischen Abbaubarkeit und seiner potenziellen Auswirkungen auf Ökosysteme. Das Verständnis seines Verhaltens in der Umwelt ist entscheidend für die Bewertung der Auswirkungen seiner Verwendung und Entsorgung .
Safety and Hazards
The compound is associated with certain hazards. It has hazard statements H302, H315, and H319 . This means it may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2)5-4-7(8(11)6-10)9(12)13-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMOBBBEXFZLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(=O)C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415649 | |
| Record name | METHYL 4,4-DIMETHYL-2-OXOCYCLOHEXANECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32767-46-7 | |
| Record name | METHYL 4,4-DIMETHYL-2-OXOCYCLOHEXANECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[(3-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B1598949.png)

